BIFENOX (FREE ACID)

描述

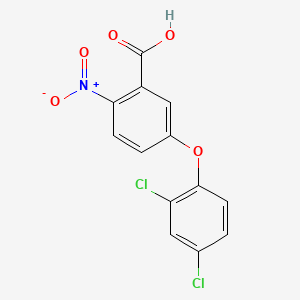

Structure

3D Structure

属性

IUPAC Name |

5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO5/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSYSZLVZMUVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073547 | |

| Record name | Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53774-07-5 | |

| Record name | Bifenox acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53774-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenox acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053774075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFENOX ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3AM6X5NBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Phytotoxicology

Elucidation of Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

The accepted mechanism of action for Bifenox (B1666994) and related diphenyl ether herbicides is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). wikipedia.orgherts.ac.uk This enzyme is classified under WSSA Group 14 and HRAC Group E for herbicide resistance management. herts.ac.ukucanr.edu The inhibition of PPO is a potent herbicidal mechanism that leads to rapid and destructive effects in susceptible plants. bioone.org

Bifenox acts as a selective inhibitor of protoporphyrinogen oxidase (PPO), an enzyme located within the chloroplast. herts.ac.ukucanr.edu PPO inhibitors block the enzyme's active site, preventing it from catalyzing its substrate. While it is established that Bifenox inhibits PPO, detailed studies characterizing the specific molecular interactions with different PPO isoforms from various plant species are not extensively covered in the available literature. However, the efficacy of PPO inhibitors is known to vary between plant species, suggesting differential interactions or sensitivities of their respective PPO enzymes. For instance, studies on other PPO inhibitors have determined specific IC50 concentrations (the concentration required to inhibit 50% of enzyme activity) for PPO enzymes isolated from different plants, indicating that such specificity is a key area of research. bioone.org

Protoporphyrinogen oxidase is a pivotal enzyme in the tetrapyrrole biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). ucanr.edunih.gov This reaction is the last common step in the synthesis of both chlorophylls (B1240455), essential for photosynthesis, and hemes, which are vital cofactors for cytochromes involved in electron transfer chains. ucanr.edunih.gov

By inhibiting PPO, Bifenox blocks the formation of PPIX within the chloroplast. wikipedia.orgucanr.edu This blockage causes the substrate, PPGIX, to accumulate and leak out of the chloroplast into the cytoplasm. bioone.orgnih.gov In the cytoplasm, a non-enzymatic oxidation of PPGIX occurs, converting it to protoporphyrin IX (Proto IX). bioone.org This abnormally located pool of Proto IX acts as a potent photosensitizer, which is the primary driver of the subsequent phytotoxic effects. wikipedia.org

Molecular Interactions with PPO Isoforms

Induction of Oxidative Stress in Plant Systems

The accumulation of cytoplasmic protoporphyrin IX is the catalyst for severe oxidative stress in plant cells. unit.no In the presence of light and molecular oxygen, the photosensitizing Proto IX transfers energy to oxygen, generating highly reactive oxygen species (ROS). wikipedia.orgnih.gov

Bifenox exposure leads to a significant, concentration-dependent increase in the formation of ROS. unit.nonih.gov These ROS include molecules such as singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂⁻), and hydrogen peroxide (H₂O₂). nih.govnih.gov The generation of ROS disrupts the normal cellular balance, leading to a state of oxidative stress that damages vital cellular components like proteins, lipids, and DNA. nih.govrsc.org

A study on the microalga Chlamydomonas reinhardtii demonstrated this effect, where exposure to Bifenox resulted in a marked increase in ROS levels. After 6 hours of exposure, the highest concentration tested (1 x 10⁵ nM) caused a 3.6-fold increase in ROS compared to the control. unit.no This effect was even more pronounced after 24 hours of exposure. unit.no

Table 1: Effect of Bifenox on Reactive Oxygen Species (ROS) Generation in C. reinhardtii

| Exposure Time | Bifenox Concentration (nM) | ROS Induction vs. Control |

|---|---|---|

| 6 hours | 10 x 10³ | Significant increase |

| 6 hours | 1 x 10⁵ | 3.6-fold increase |

| 24 hours | 2 x 10³ to 1 x 10⁵ | Significant increase over 6h levels |

Data derived from a study on Chlamydomonas reinhardtii. unit.no

Plants possess an antioxidant defense system to mitigate the damaging effects of ROS. nih.govnih.gov This system includes non-enzymatic antioxidants such as reduced glutathione (B108866) (GSH) and enzymes like catalase (CAT), superoxide dismutase (SOD), and ascorbate (B8700270) peroxidase (APX). nih.govfrontiersin.org When Bifenox induces massive ROS production, this defense system is overwhelmed. unit.no

Studies on C. reinhardtii have shown that exposure to Bifenox leads to alterations in the antioxidant capacity, including changes in the content of reduced glutathione (GSH). unit.nonih.gov The severe imbalance between ROS production and the capacity of the antioxidant system to detoxify them is a key element of Bifenox's phytotoxicity. nih.gov

The overproduction of ROS, particularly singlet oxygen, initiates a destructive process known as lipid peroxidation. wikipedia.org ROS attack the polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid degradation. rsc.orgfrontiersin.org This process compromises the integrity of vital membranes, including the plasma membrane and organellar membranes like those of the chloroplasts and mitochondria. ucanr.educreative-proteomics.com

The destruction of membranes causes them to become leaky, leading to the loss of cellular contents, rapid desiccation, and the disintegration of cellular organelles. wikipedia.orgucanr.edu This widespread cellular damage manifests as visible symptoms on the plant, such as water-soaked lesions that quickly turn into chlorosis (yellowing) and necrosis (browning or tissue death). wikipedia.orgucanr.edu Research has confirmed that Bifenox exposure results in oxidative damage in the form of lipid peroxidation (LPO). unit.nonih.gov

Table 2: Summary of Bifenox-Induced Oxidative Stress Markers in C. reinhardtii (24h Exposure)

| Parameter Measured | Effect of Bifenox | Consequence |

|---|---|---|

| ROS Formation | Concentration-dependent increase | Initiates oxidative stress |

| GSH Content | Alterations in antioxidant capacity | Compromised defense system |

| Lipid Peroxidation (LPO) | Increased formation | Membrane damage and cell death |

This table summarizes findings from a multiple-endpoint study. unit.nonih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Bifenox |

| Bifenox (free acid) |

| Protoporphyrinogen Oxidase (PPO) |

| Protoporphyrinogen IX (PPGIX) |

| Protoporphyrin IX (PPIX) |

| Chlorophyll (B73375) |

| Heme |

| Reactive Oxygen Species (ROS) |

| Singlet Oxygen (¹O₂) |

| Superoxide (O₂⁻) |

| Hydrogen Peroxide (H₂O₂) |

| Hydroxyl Radical (HO•) |

| Glutathione (GSH) |

| Glutathione Reductase (GR) |

| Superoxide Dismutase (SOD) |

| Catalase (CAT) |

| Ascorbate Peroxidase (APX) |

| Acifluorfen |

| Fomesafen (B1673529) |

| Fluoroglycofen |

| Oxyfluorfen |

| Lactofen |

| Fluthiacet-methyl |

| Sulfentrazone |

| Flupropazil |

| Butafenacil |

| Saflufenacil |

| Diuron |

| Nitrofen (B51676) |

| Metribuzin |

| 2,4-dichlorophenol (B122985) |

Impact on Antioxidant Defense Systems (e.g., Glutathione Homeostasis)

Disruptions in Photosynthetic Processes

Bifenox is known to interfere with photosynthesis, a fundamental process for plant survival. researchgate.net Its impact is observed at various levels, from the performance of photosystems to the content of essential pigments.

Effects on Photosystem II (PSII) Performance

Research on the microalga Chlamydomonas reinhardtii has shown that bifenox can significantly affect the performance of Photosystem II (PSII). unit.no Although considered to have a lesser impact on photosynthetic processes compared to other herbicides like metribuzin, bifenox still causes notable alterations. nih.gov Specifically, at a high concentration, it led to a 22.5% decrease in the maximum quantum yield of PSII (Fv/Fm), a key indicator of photosynthetic efficiency. unit.no However, it's important to note that even with this reduction, a significant portion of the light absorbed by the algae could still be utilized for photosynthesis. unit.no Interestingly, the efficiency of the oxygen-evolving complex (OEC) was stimulated by bifenox, showing a significant increase at the highest tested concentration. unit.no In some studies, the changes induced by Bifenox on certain fluorescence parameters were not significant after short exposure times. researchgate.net

Modulation of Photosynthetic Pigment Content (Chlorophylls, Carotenoids)

The impact of bifenox on photosynthetic pigments, such as chlorophylls and carotenoids, is complex and can be concentration-dependent. In C. reinhardtii, exposure to bifenox resulted in an increase in chlorophyll a at a certain concentration, and an increase in chlorophyll b at other concentrations. unit.no However, no significant changes were observed in carotenoid levels compared to the control group. unit.no The inhibition of protoporphyrinogen oxidase by bifenox is the primary mechanism that leads to the accumulation of protoporphyrin IX, a precursor to both chlorophyll and heme. researchgate.netwikipedia.org This accumulation, in the presence of light, leads to the generation of reactive oxygen species, causing cellular damage and bleaching of pigments. bioone.org

Cellular and Subcellular Responses in Target Organisms

The phytotoxicity of bifenox extends beyond the direct disruption of photosynthesis, inducing a cascade of cellular and subcellular responses that contribute to plant death.

Cell Membrane Integrity and Disruption

A primary consequence of bifenox action is the disruption of cell membrane integrity. researchgate.net This is largely a result of lipid peroxidation, a process initiated by the accumulation of protoporphyrin IX, which acts as a photosensitizer. wikipedia.org The resulting reactive oxygen species (ROS) attack the polyunsaturated fatty acids in cell membranes, leading to a loss of membrane function and integrity. unit.nobioone.org This damage causes the leakage of cellular contents, contributing to desiccation and necrosis, the visible symptoms of bifenox toxicity. bioone.org Studies on the microalga C. reinhardtii have demonstrated a concentration-dependent increase in ROS formation and subsequent lipid peroxidation upon exposure to bifenox. unit.no

Inhibition of Cellular Processes beyond PPO

While the inhibition of protoporphyrinogen oxidase (PPO) is the primary mode of action for bifenox, its effects ripple through other cellular processes. wikipedia.orgherts.ac.uk The oxidative stress induced by ROS formation can impact a wide range of cellular components and functions. unit.no For instance, alterations in the levels of reduced glutathione (GSH), an important antioxidant, have been observed in C. reinhardtii exposed to bifenox, indicating a response to oxidative stress. unit.no Furthermore, research on bovine mammary epithelial cells has shown that bifenox can inhibit cell proliferation, disrupt the cell cycle, impair mitochondrial membrane potential, and disrupt calcium homeostasis. nih.govresearchgate.net While this study was conducted on animal cells, it highlights the potential for bifenox to affect fundamental cellular processes that are conserved across different organisms. Some studies have also suggested that diphenyl ether herbicides like bifenox might have secondary effects, such as inhibiting photophosphorylation. umn.eduresearchgate.net

Environmental Fate and Biotransformation Studies

Degradation Kinetics in Environmental Compartments

The persistence of Bifenox (B1666994) varies significantly across different environmental settings.

Soil Degradation under Varied Moisture Conditions (Flooded vs. Upland)

The degradation of Bifenox in soil is rapid, with moisture levels playing a crucial role in its persistence. In non-flooded, or upland, paddy soils, Bifenox has a half-life of approximately 6 days. nih.gov Under flooded, anaerobic conditions in rice paddy soils, its degradation is even faster, with a reported half-life of 4 days. nih.gov In a greenhouse soil study, the half-life of Bifenox was observed to be between 3 and 7 days. nih.gov The degradation process in soil involves both microbial and chemical reactions. jst.go.jp The hydrolysis of the ester bond is primarily a microbial process, while the reduction of the nitro group to an amino group is mainly a chemical reaction. jst.go.jp

Table 1: Degradation Half-life of Bifenox in Soil

| Condition | Half-life (Days) |

|---|---|

| Non-flooded Paddy Soil | 6 |

| Flooded Rice Paddy Soil | 4 |

| Greenhouse Soil | 3-7 |

Aquatic Degradation in Different Water Matrices (River, Ditch, Seawater)

The degradation of Bifenox in aquatic environments is highly dependent on the type of water. researchgate.net Studies have shown that degradation is much faster in ditch and river water compared to seawater. researchgate.net In ditch and river water, the half-life of Bifenox is only a few days, whereas in seawater, it can persist for several months. researchgate.net The sample matrix has been identified as the most significant factor influencing its degradation in these environments. researchgate.net

Photodegradation Pathways

Bifenox is susceptible to photodegradation, a process influenced by light. When exposed to UV light and sunlight in an aqueous isopropanol (B130326) solution, Bifenox degradation follows first-order kinetics. tandfonline.comresearchgate.net The half-life under UV irradiation is 15 hours, and under sunlight, it is 28 hours. tandfonline.comresearchgate.net In a pH 5 buffer under continuous artificial irradiation, the half-life (DT50) was 24.4 hours. europa.eu Under conditions simulating natural summer sunlight, the DT50 was approximately 2.18 days. europa.eu The primary photodegradation pathways involve reduction, dechlorination, hydrolysis, and nucleophilic displacement reactions. tandfonline.com A major product of photolysis is 2,4-dichlorophenol (B122985). europa.eu

Hydrolysis Processes

Bifenox is stable in slightly acidic to slightly alkaline media. nih.gov However, its hydrolysis is pH-dependent. It is hydrolytically stable at pH 4. europa.eu At a pH of 7, it undergoes slight hydrolysis with a half-life of 265 days at 25°C. europa.eu The rate of hydrolysis increases significantly in alkaline conditions, with a half-life of 4 days at pH 9. europa.eu It is rapidly hydrolyzed above pH 9. nih.gov The main product of hydrolysis is Bifenox acid. europa.eu An estimated base-catalyzed second-order hydrolysis rate constant corresponds to half-lives of 1.6 years and 60 days at pH values of 7 and 8, respectively. nih.gov

Identification and Characterization of Transformation Products and Metabolites

The degradation of Bifenox results in the formation of several transformation products and metabolites.

Major Degradation Products (e.g., Bifenox Acid, Amino Derivatives)

The most prominent degradation product of Bifenox is its corresponding carboxylic acid, Bifenox acid (5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid). nih.goveuropa.eunih.gov This product is formed through the hydrolysis of the ester group of the parent compound. europa.eu Bifenox acid is considered a major soil metabolite. herts.ac.uk

Another significant pathway in Bifenox transformation is the reduction of the nitro group, leading to the formation of amino derivatives. nih.govndl.go.jp Under flooded conditions, metabolites include the amino derivatives of both the ester and free-acid forms. nih.gov Further transformations can lead to acetyl- and formyl-amino derivatives. nih.gov In some studies, methyl (2,4-dichlorophenoxy) anthranilate has been identified as a metabolite resulting from the reduction of the nitro group. tandfonline.com

Other identified metabolites include nitrofen (B51676) and 5-(2,4-dichlorophenoxy) anthranilic acid. nih.gov

Table 2: Major Transformation Products of Bifenox

| Transformation Product | Formation Pathway |

|---|---|

| Bifenox Acid | Hydrolysis |

| Amino Derivatives | Reduction of Nitro Group |

| Acetyl- and Formyl-amino Derivatives | Further transformation of amino derivatives |

| Nitrofen | Metabolite |

| 5-(2,4-dichlorophenoxy) anthranilic acid | Metabolite |

Minor Degradation Products (e.g., Acetyl- and Formyl-amino Derivatives, Salicylic (B10762653) Acid Derivative, Nitrofen, 2,4-Dichlorophenol)

The environmental degradation of bifenox (free acid) results in the formation of several minor byproducts. Under anaerobic aquatic conditions, bifenox can be transformed into acetyl- and formyl-amino derivatives of both the ester and free acid forms, as well as a salicylic acid derivative. jst.go.jpjst.go.jp In soil, identified metabolites include 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and nitrofen. nih.gov The formation of 2,4-dichlorophenol has also been noted as a minor degradation product, particularly through photodegradation in the upper layers of surface water. epa.goveuropa.eu

Studies in paddy soils under flooded conditions have shown the rapid degradation of bifenox, with a half-life of about four days. jst.go.jpjst.go.jp In these environments, five minor degradation products were identified: the acetyl- and formyl-amino derivatives of the ester and free acid forms, and a salicylic acid derivative. jst.go.jpjst.go.jp In contrast, under non-flooded paddy soil conditions, the primary degradation product is the free acid of bifenox, with amino derivatives being scarcely detected. jst.go.jpjst.go.jp

Bound Residue Formation and Dynamics in Soil

A significant portion of bifenox applied to soil becomes incorporated into the soil matrix as bound residues. These are parent compounds or their metabolites that are not extractable using conventional methods. The formation of these bound residues is a gradual process, with the amount of extractable residues decreasing over time as the bound residue fraction increases. koreascience.kr

Research using radiolabeled bifenox has demonstrated that after 300 days, over 60% of the applied bifenox can be found as bound residues in the soil. nih.gov The formation of these bound residues is influenced by soil properties, with clay content and organic matter playing a significant role. researchgate.net Higher degradation and bound residue formation have been observed in clay soils, which is attributed to a higher potential for microbial mineralization of the herbicide in such soils. researchgate.net The formation of bound residues is a critical process that reduces the bioavailability and potential for off-site transport of bifenox. researchgate.net

Microbial Biodegradation Pathways

Microorganisms, including bacteria and fungi, are key drivers in the breakdown of bifenox in the environment. mdpi.comacademicjournals.org They can utilize pesticides as a source of carbon and other essential elements for their growth and metabolism. academicjournals.org

Role of Specific Bacterial and Fungal Consortia in Degradation

Various bacterial and fungal species have been identified for their ability to degrade pesticides. While specific consortia for bifenox are not extensively detailed in the provided information, the general understanding is that microorganisms like Pseudomonas, Bacillus, Aspergillus, and Trichoderma are often involved in the degradation of various pesticides. mdpi.comacademicjournals.org The degradation of diphenyl ether herbicides, the class to which bifenox belongs, is known to be mediated by bacteria and enzymes. nih.gov Mixed cultures of bacteria and fungi have been shown to be highly effective in degrading other herbicides, suggesting a similar potential for bifenox. researchgate.net

Enzyme-Mediated Transformations

The biodegradation of bifenox is facilitated by specific enzymes produced by microorganisms. A key initial step is the reduction of the nitro group, a common pathway in the degradation of nitroaromatic compounds. nih.gov This is followed by cleavage of the ether linkage, a reaction catalyzed by enzymes such as esterases. nih.govfrontiersin.org The inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO) is the primary mode of action for diphenyl ether herbicides like bifenox. nih.govbioone.orgunit.no This inhibition leads to an accumulation of protoporphyrin IX, which in the presence of light, causes cell death. nih.govbioone.org

Transport and Distribution Mechanisms in Environmental Media

Soil Sorption and Desorption Dynamics

The movement and distribution of bifenox in the environment are heavily influenced by its interaction with soil particles. Sorption, the process of a chemical binding to soil, is a key factor controlling its mobility and bioavailability. scielo.br Bifenox is not expected to be mobile in soil and is unlikely to leach into groundwater due to its properties. herts.ac.uk

The sorption and desorption of herbicides are influenced by soil characteristics such as organic matter content, pH, and texture. scielo.brunito.it For bifenox, soil organic matter is a primary factor influencing its sorption. Desorption, the release of the herbicide from soil particles, is often slower than sorption, a phenomenon known as hysteresis. researchgate.net This indicates that bifenox can be strongly retained in the soil, reducing its potential for transport. researchgate.net

Interactive Data Table: Bifenox Degradation Products

| Degradation Product | Environment/Condition | Reference |

| Acetyl-amino derivatives | Anaerobic aquatic, Flooded paddy soil | jst.go.jp, jst.go.jp |

| Formyl-amino derivatives | Anaerobic aquatic, Flooded paddy soil | jst.go.jp, jst.go.jp |

| Salicylic acid derivative | Anaerobic aquatic, Flooded paddy soil | jst.go.jp, jst.go.jp |

| 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid | Soil | nih.gov |

| Nitrofen | Soil | epa.gov, nih.gov |

| 2,4-Dichlorophenol | Photodegradation in surface water | europa.eu |

Potential for Particle-Bound Transport

Bifenox (free acid), a primary degradation product of the herbicide bifenox, demonstrates a notable potential for transport while bound to environmental particles. nih.govjst.go.jp This behavior is influenced by its physicochemical properties, particularly its low water solubility and its tendency to adsorb to organic matter and soil minerals. nih.govherts.ac.uk The transport of bifenox can occur through various environmental compartments, including soil, water, and the atmosphere.

In the terrestrial environment, the mobility of bifenox is significantly influenced by its sorption to soil particles. Studies have shown that bifenox has a strong affinity for soil and sediment, which limits its movement in the dissolved phase but enhances its transport via soil erosion. nih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this tendency. For bifenox, Koc values have been reported to range from 2,658 to 3,107, with some assessments indicating a broader range of 500 to 23,000 L/kg, signifying a high potential for adsorption. nih.goveuropa.eu This strong binding means that poorly soluble compounds like bifenox are primarily removed from fields through erosive rainfall events, attached to soil particles. nih.gov The University of Hertfordshire's pesticide properties database categorizes the potential for particle-bound transport of bifenox as "Medium". herts.ac.ukherts.ac.uk

In the aquatic environment, bifenox is expected to adsorb to suspended solids and sediment. nih.gov This process, known as sorption, can attenuate other fate processes like volatilization from the water surface. nih.gov The movement of these suspended particles then becomes a primary mechanism for the distribution of the compound within water bodies.

Atmospheric transport is another relevant pathway. Based on its vapor pressure, bifenox is predicted to exist in both the vapor and particulate phases in the atmosphere. nih.gov The portion of bifenox associated with particulate matter can be removed from the air by wet and dry deposition, contributing to its distribution over wide areas. nih.gov

Table 1: Soil Adsorption and Mobility of Bifenox

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2,658 - 3,107 L/kg | High adsorption potential | nih.gov |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 500 – 23,000 L/kg | High adsorption potential | europa.eu |

Sorption to Aquatic Macrophytes

The interaction of bifenox with aquatic vegetation is a critical component of its fate in aquatic ecosystems. Research demonstrates that aquatic macrophytes can play a significant role in removing bifenox from the water column through sorption. nih.govresearchgate.net

A study investigating the dissipation of several pesticides in the presence of aquatic macrophytes revealed a biphasic pattern for bifenox. nih.govresearchgate.net An initial, rapid decrease in the aqueous concentration was observed, which was primarily driven by sorption to the plant tissues. Within the first two hours of exposure, 60.4% of the bifenox was removed from the water phase due to this process. nih.govresearchgate.net Following this initial phase, a continuous but slower decrease in concentration was noted, which was suggested to be related to macrophyte-induced degradation processes. nih.govresearchgate.net

The affinity of bifenox for macrophyte tissues can be quantified using partitioning coefficients. In a short-term experiment, the adsorption partitioning coefficient (logK D_Adsorp) for bifenox was determined to be 2.2. nih.govresearchgate.net This value indicates a strong tendency for the compound to move from the water phase to the macrophyte surface. The study also examined the desorption process by transferring the macrophytes to an uncontaminated medium. The resulting desorption partitioning coefficient (K D_Desorp) for bifenox was 1.95, indicating that while some of the adsorbed compound can be released back into the water, a significant portion remains associated with the plant. nih.govresearchgate.net

Table 2: Bifenox Sorption and Partitioning Coefficients in Water-Macrophyte Systems

| Parameter | Finding | Time Frame | Source |

|---|---|---|---|

| Dissipation from Aqueous Phase | 60.4% decrease | 2 hours | nih.govresearchgate.net |

| Adsorption Partitioning Coefficient (logK D_Adsorp) | 2.2 | 2 hours | nih.govresearchgate.net |

Ecotoxicological Impact Assessments

Effects on Non-Target Organisms

The introduction of Bifenox (B1666994) into the environment can lead to unintended consequences for organisms not targeted by its herbicidal action. Research has focused on understanding its toxicity to a range of species that represent different trophic levels and environmental compartments.

Aquatic Organisms

Bifenox is recognized as being very toxic to aquatic life, with potential for long-lasting effects. basf.fr Its impact has been evaluated on various aquatic species, from primary producers like algae to vertebrates such as fish.

Bifenox is highly toxic to algae. herts.ac.uk Studies on the freshwater microalga Chlamydomonas reinhardtii reveal that Bifenox induces significant oxidative stress. basf.frresearchgate.net Exposure to Bifenox leads to a concentration-dependent increase in the formation of reactive oxygen species (ROS). basf.fr This increase in ROS is associated with subsequent alterations in the algae's antioxidant capacity, oxidative damage in the form of lipid peroxidation (LPO), and changes in pigment content. basf.frresearchgate.net

Furthermore, Bifenox impacts the photosynthetic activity of C. reinhardtii. basf.fr It causes alterations in the maximum and effective quantum efficiency of photosystem II (PSII), affects PSII photochemistry and energy dissipation pathways, and reduces the electron transport rate. basf.frresearchgate.net The adverse effects on photosynthetic processes appear to be closely linked to the generation of ROS and the resulting oxidative stress within the algal cells. basf.fr

Table 1: Effects of Bifenox on Chlamydomonas reinhardtii

| Endpoint | Observed Effect | Reference |

| Reactive Oxygen Species (ROS) | Concentration-dependent increase. | basf.fr |

| Lipid Peroxidation (LPO) | Alterations in LPO levels, indicating oxidative damage. | basf.fr |

| Photosystem II (PSII) Performance | Alterations in maximum and effective quantum efficiency. | basf.frresearchgate.net |

| Photosynthetic Pigments | Alterations in pigment content. | basf.fr |

| Electron Transport Rate | Reduction in the rate of electron transport. | basf.fr |

In vivo studies using zebrafish (Danio rerio) embryos have demonstrated the toxic effects of Bifenox on vertebrates. Exposure during the early stages of development leads to increased mortality and physiological defects. herts.ac.uk Specifically, Bifenox has been shown to induce hepatotoxicity (liver damage) and vascular toxicity (damage to blood vessels). herts.ac.ukpeerj.com

The mechanism behind this toxicity involves the production of reactive oxygen species (ROS), which causes oxidative stress. herts.ac.uk This stress leads to abnormalities in the development of the hepatic and cardiovascular systems. herts.ac.uk For instance, Bifenox exposure severely inhibits the growth of blood vessels and hinders liver development in zebrafish embryos. herts.ac.ukpeerj.com These findings provide crucial information for assessing the toxicological risks of Bifenox to vertebrates. herts.ac.uk

Table 2: Developmental Toxicity of Bifenox in Zebrafish (Danio rerio) Embryos

| Effect | Observation | Mechanism | Reference |

| Hepatotoxicity | Inhibited liver development. | ROS Production, Oxidative Stress | herts.ac.ukpeerj.com |

| Vascular Toxicity | Severely inhibited blood vessel growth. | ROS Production, Oxidative Stress | herts.ac.ukpeerj.com |

| General Development | Increased mortality and physiological defects. | Not fully specified | herts.ac.uk |

Bifenox is classified as moderately toxic to aquatic invertebrates in acute tests, but it poses a high risk for chronic toxicity to species like Daphnia. herts.ac.uk The acute toxicity to the water flea Daphnia magna has been quantified, with a 48-hour median lethal concentration (LC50) reported to be 2.04 parts per million (ppm). snu.ac.kr Chronic toxicity studies show a No Observed Effect Concentration (NOEC) over 21 days of 0.8 mg/L for Daphnia magna. basf.fr The high chronic toxicity is a significant concern for the long-term health of aquatic invertebrate populations. herts.ac.uk

Table 3: Toxicity of Bifenox to the Aquatic Invertebrate Daphnia magna

| Test Type | Duration | Endpoint | Value | Toxicity Classification | Reference |

| Acute | 48 hours | LC50 | 2.04 ppm | Moderately Toxic | snu.ac.kr |

| Chronic | 21 days | NOEC | 0.8 mg/L | High Chronic Toxicity Alert | basf.frherts.ac.uk |

Fish (e.g., Zebrafish Embryos)

Terrestrial Organisms

The impact of Bifenox extends to the terrestrial environment, where soil-dwelling organisms can be exposed to the herbicide.

Bifenox is considered moderately toxic to earthworms. herts.ac.uk For the species Eisenia fetida, the acute 14-day median lethal concentration (LC50) in soil has been determined to be greater than 1000 mg/kg, which is categorized as low toxicity under these specific test conditions. core.ac.uk However, the broader classification remains moderately toxic, suggesting that sublethal or chronic effects could still be a concern for earthworm populations. herts.ac.uk Studies on soil microorganisms have indicated no significant adverse effects on nitrogen and carbon mineralization processes. core.ac.uk

Table 4: Acute Toxicity of Bifenox to the Earthworm Eisenia fetida

| Test Type | Duration | Endpoint | Value (in soil) | Toxicity Classification | Reference |

| Acute | 14 days | LC50 | >1000 mg/kg | Low (EU/EFSA data) / Moderately Toxic (General) | herts.ac.ukcore.ac.uk |

Soil Microbial Communities and Metabolic Profiles

Herbicides can significantly alter the delicate balance of soil ecosystems by affecting non-target soil microbial communities, which are crucial for soil fertility, nutrient cycling, and organic matter decomposition. mdpi.comresearchgate.net The application of agrochemicals can lead to reductions in microbial growth, respiration, and the diversity of beneficial microorganisms. pjoes.comusda.gov While extensive research exists on the general impact of pesticides on soil microbiota, specific studies detailing the effects of Bifenox (free acid) on soil microbial communities and their metabolic profiles are limited. However, insights can be drawn from studies on herbicides with similar modes of action and general ecotoxicological principles.

The introduction of herbicides into the soil can alter microbial community structure and function. pjoes.com For instance, studies on fomesafen (B1673529), another protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, have shown that its application can decrease microbial biomass carbon (MBC) and affect the abundance of specific bacterial phyla. researchgate.net Long-term application of fomesafen in soybean fields was found to increase the relative abundance of Proteobacteria and Actinobacteria while decreasing Verrucomicrobia. researchgate.net Such shifts can disrupt essential soil functions.

Key metabolic activities and enzymatic functions in soil are also vulnerable to herbicide application.

Soil Respiration : As a key indicator of microbial activity, soil respiration (CO2 release) can be inhibited by chemical stressors. f1000research.comnih.gov High concentrations of pesticides may be toxic to microbial populations, leading to reduced respiration. f1000research.com

Enzyme Activities : Soil enzymes are vital for nutrient cycling. Herbicides like atrazine (B1667683) and metolachlor (B1676510) have been shown to reduce the activity of enzymes such as invertase and dehydrogenase. mdpi.com Some studies report that fungicides can significantly decrease the activity of acid and alkaline phosphatase, urease, and dehydrogenase. escholarship.org These enzymes are critical for phosphorus, nitrogen, and carbon cycling.

The impact of herbicides is often dose-dependent and can be transient, with microbial communities sometimes showing recovery over time. pjoes.complos.org However, long-term or high-concentration applications pose a greater risk of causing lasting changes to soil microbial structure and function. researchgate.net

Cellular and Molecular Ecotoxicology

Bifenox exerts its toxic effects on non-target organisms through several cellular and molecular mechanisms. These include the induction of oxidative stress, interference with photosynthesis, organ-specific toxicity in vertebrates, and direct toxicity to microorganisms.

Oxidative Stress Induction in Ecotoxicological Models

A primary mechanism of Bifenox toxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) that overwhelms an organism's antioxidant defenses. f1000research.comescholarship.orgfrontiersin.org This has been demonstrated in various ecotoxicological models.

In the freshwater microalga Chlamydomonas reinhardtii, exposure to Bifenox led to a concentration-dependent increase in ROS formation. escholarship.orgfrontiersin.org After 6 hours of exposure, the highest tested concentration (1 x 10⁵ nM) caused a 3.6-fold increase in ROS. escholarship.org This elevated ROS production was associated with subsequent oxidative damage, including lipid peroxidation (LPO) and alterations in the levels of the antioxidant glutathione (B108866) (GSH). escholarship.orgfrontiersin.org

Similarly, in zebrafish (Danio rerio) embryos, Bifenox exposure was shown to induce oxidative stress, which is considered a key mechanism underlying its developmental toxicity. f1000research.com The production of ROS contributes to the observed abnormalities in the cardiovascular and hepatic systems of the embryos. f1000research.com Studies on human cancer cell lines also show that Bifenox can enhance oxidative stress parameters by generating high levels of ROS and stimulating lipid peroxidation. mdpi.comnih.govmdpi.com

Table 1: Oxidative Stress Markers Induced by Bifenox in Chlamydomonas reinhardtii This table is interactive. You can sort and filter the data.

| Parameter | Observation | Concentration | Exposure Time | Reference |

|---|---|---|---|---|

| Reactive Oxygen Species (ROS) | 3.6-fold increase | 1 x 10⁵ nM | 6 hours | escholarship.org |

| Reactive Oxygen Species (ROS) | Significant increase compared to 6h | 2 x 10³ nM to 1 x 10⁵ nM | 24 hours | escholarship.org |

| Lipid Peroxidation (LPO) | Increased | Not specified | 24 hours | escholarship.orgfrontiersin.org |

| Reduced Glutathione (GSH) | Altered content | Not specified | 24 hours | escholarship.orgfrontiersin.org |

Alterations in Photosynthetic Activity in Non-Target Photosynthetic Organisms

As a PPO-inhibiting herbicide, Bifenox's primary mode of action involves disrupting photosynthesis. researchgate.net This effect is not limited to target weeds and can significantly impact non-target photosynthetic organisms like algae, which are primary producers in aquatic ecosystems. escholarship.orgfrontiersin.org

Studies on the green alga Chlamydomonas reinhardtii have provided detailed insights into the photosynthetic alterations caused by Bifenox. escholarship.org Exposure to the herbicide resulted in a decrease in the efficiency of photosystem II (PSII). escholarship.orgfrontiersin.org

The maximum quantum yield of PSII (Fv/Fm) decreased by 22.5% at a concentration of 1 x 10⁵ nM, indicating a reduction in the potential photosynthetic efficiency. escholarship.org

The effective quantum efficiency of PSII (ΦPSII) was reduced by 32% at the same concentration after 24 hours. escholarship.org

The photosynthetic electron transport rate (ETR) also experienced a 32% decrease. escholarship.org

Table 2: Effects of Bifenox on Photosynthetic Parameters in Chlamydomonas reinhardtii This table is interactive. You can sort and filter the data.

| Photosynthetic Parameter | Effect | Concentration | Reference |

|---|---|---|---|

| Maximum PSII Quantum Yield (Fv/Fm) | 22.5% decrease | 1 x 10⁵ nM | escholarship.org |

| Effective PSII Quantum Yield (ΦPSII) | 32% decrease | 1 x 10⁵ nM | escholarship.org |

| Electron Transport Rate (ETR) | 32% decrease | 1 x 10⁵ nM | escholarship.org |

| Oxygen Evolving Complex (OEC) Efficiency | 109% increase | 1 x 10⁵ nM | escholarship.org |

| Chlorophyll (B73375) a | Increase | 2 x 10³ nM | escholarship.org |

| Chlorophyll b | Increase | 2 nM and 20 nM | escholarship.org |

Hepatotoxicity and Vascular Toxicity in Aquatic Vertebrates

Bifenox has been shown to cause significant developmental toxicity in aquatic vertebrates, specifically affecting the liver and vascular system. f1000research.com Research using zebrafish (Danio rerio) embryos, a key model organism for vertebrate developmental toxicology, has demonstrated clear evidence of hepatotoxicity and vascular toxicity. f1000research.comnih.gov

Exposure to Bifenox during the early life stages of zebrafish resulted in severe inhibition of blood vessel growth. f1000research.com In transgenic zebrafish lines where vascular endothelial cells are fluorescently labeled (fli1a:EGFP), researchers observed significant morphological changes and a reduction in the key elements of complex vascular connectivity. f1000research.com

In addition to vascular damage, Bifenox exposure was found to be hepatotoxic. f1000research.com Using a transgenic line that selectively identifies hepatocytes (fabp10a:DsRed), studies showed a marked reduction in fluorescence, indicating that Bifenox inhibits normal liver development. f1000research.com These toxic effects on the hepatic and cardiovascular systems are linked to the induction of oxidative stress and alterations in critical signaling pathways. f1000research.com

Mechanisms of Toxicity in Microbial Strains

Bifenox exhibits varied toxic mechanisms against different microbial strains. mdpi.comnih.gov Its cellular action generally involves damaging cell membranes and inhibiting photosynthesis. nih.gov

A study investigating the effects of Bifenox on several microbial strains revealed complex, sometimes contradictory, effects. mdpi.comnih.govmdpi.comcabidigitallibrary.org

In the bacterium Escherichia coli, a low concentration of Bifenox (0.1 µM) had a significant stimulating effect on growth (22% increase after 48 hours), whereas a higher concentration (25 µM) caused a significant reduction in growth (35% after 48h, 46% after 72h). nih.gov

The growth of Pseudomonas aeruginosa was significantly stimulated by Bifenox at several concentrations (e.g., at 6.25 µM, 12.5 µM, and 25 µM after 48 hours). nih.gov

For the yeast Candida albicans, Bifenox showed a stimulatory effect at lower concentrations and an inhibitory one at higher concentrations. nih.gov

The toxicity mechanism in these microbes does not appear to involve the induction of apoptosis. mdpi.comnih.gov Instead, the effects correlate with the induction of oxidative stress, suggesting that Bifenox's ability to generate ROS is a key factor in its microbial toxicity. mdpi.comnih.gov

Table 3: Effects of Bifenox on Growth of Various Microbial Strains This table is interactive. You can sort and filter the data.

| Microbial Strain | Concentration | Exposure Time | Effect on Growth | Reference |

|---|---|---|---|---|

| Escherichia coli | 0.1 µM | 48 h | +22% (Stimulation) | nih.gov |

| Escherichia coli | 25 µM | 48 h | -35% (Inhibition) | nih.gov |

| Pseudomonas aeruginosa | 6.25 µM | 48 h | Significant Stimulation | nih.gov |

| Candida albicans | Low concentrations | Not specified | Stimulation | nih.gov |

| Candida albicans | High concentrations | Not specified | Inhibition | nih.gov |

Environmental Risk Assessment Methodologies for Transformation Products

When assessing the environmental risk of a pesticide like Bifenox, it is critical to consider not only the parent compound but also its transformation products (TPs), which can form through processes like hydrolysis or photolysis. mdpi.com These TPs may have their own toxicological profiles and environmental mobility.

Bifenox is known to degrade in the environment, with one of its major transformation products being 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, commonly referred to as bifenox acid. plos.orgmdpi.com Bifenox acid is considered a major soil and groundwater metabolite. Regulatory risk assessment for such TPs involves a combination of experimental data and predictive modeling. pjoes.com

Methodologies for assessing the risks of TPs, particularly when extensive experimental data are lacking, include:

Predictive Modeling : Using computer models (Quantitative Structure-Activity Relationships or QSARs) to estimate the physicochemical properties, environmental fate (e.g., soil sorption, leaching potential), and toxicity of TPs based on their chemical structure. This allows for confident estimation of properties like hydrophobicity, daphnid aquatic ecotoxicity, and rat oral lethality.

Analytical Method Development : Creating sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify both the parent herbicide and its TPs in environmental samples like water and soil. plos.org This is crucial for monitoring their actual occurrence and concentration in the environment.

Tiered Assessment Approaches : Regulatory frameworks often use a tiered approach. Initial tiers may rely on predictive models to estimate environmental concentrations (PECs). pjoes.com If the PEC for a transformation product exceeds a certain trigger value, further data and more detailed risk assessments are required. pjoes.com This pragmatic approach helps to prioritize TPs of most concern.

For Bifenox, the risk assessment of its transformation products has been addressed by comparing predicted environmental concentrations in soil (PECsoil) with established regulatory trigger values. pjoes.com

Toxicological Profiles in Mammalian and Human Cell Models Excluding Dosage

In Vitro Cytotoxicity Assessments in Human Cell Lines

The cytotoxic potential of Bifenox (B1666994) has been evaluated in both cancerous and non-cancerous human cell lines to determine its differential effects.

Research into the effects of Bifenox on human breast cancer has utilized several well-characterized cell lines, including the estrogen receptor-positive lines ZR-75-1 and MCF-7, and the estrogen receptor-negative line MDA-MB-231. mdpi.com One study investigated the cytotoxicity of Bifenox at physiological concentrations in these three breast cancer cell lines. x-mol.netnih.gov The results indicated that the estrogen receptor-positive cell lines, MCF-7 and ZR-75-1, exhibited a more significant response to the pesticide compared to the estrogen receptor-negative MDA-MB-231 cell line. mdpi.com Notably, the study observed that lower concentrations of Bifenox could stimulate cancer cell proliferation, a finding that highlights the complexity of its cytotoxic profile. mdpi.com Another investigation focused on the ZR-75-1 cell line to explore the effects on cell viability and other parameters. researchgate.netunit.no

Table 1: Summary of Bifenox Cytotoxicity Studies in Human Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | Key Findings | Citations |

|---|---|---|---|

| ZR-75-1 | Positive | Showed significant response and stimulation of proliferation. Used as a model for oxidative stress and apoptosis studies. | mdpi.comresearchgate.net |

| MCF-7 | Positive | Demonstrated a more significant proliferative response compared to receptor-negative cells. | mdpi.comx-mol.net |

| MDA-MB-231 | Negative | Showed less response to Bifenox compared to estrogen receptor-positive cell lines. | mdpi.comx-mol.net |

To assess the selectivity of Bifenox's effects, its cytotoxicity has also been tested on non-tumorigenic cell lines. The MCF-12A cell line, a non-cancerous human mammary epithelial cell line, was used as a model for healthy breast cells. x-mol.netnih.govpublichealthtoxicology.com Studies conducted alongside those on breast cancer cell lines aimed to determine if Bifenox selectively targets malignant cells. x-mol.netnih.gov The MCF-12A line serves as a crucial control to understand the potential impact of the herbicide on normal, non-cancerous tissues. x-mol.netnih.gov

Breast Cancer Cell Lines (e.g., ZR-75-1, MCF-7, MDA-MB-231)

Cellular Responses and Stress Pathways

Exposure to Bifenox triggers a cascade of cellular events, primarily related to oxidative stress. These responses have been investigated to elucidate the mechanisms behind its observed cytotoxicity.

A primary mechanism of Bifenox toxicity involves the induction of oxidative stress through the overproduction of Reactive Oxygen Species (ROS). researchgate.netmdpi.com Studies have consistently shown that Bifenox exposure leads to the generation of high levels of ROS in cells. researchgate.netmdpi.comresearchgate.net This increase in ROS can lead to cellular damage but may also trigger adaptive responses in cancer cells, potentially leading to resistance against standard treatments. researchgate.netmdpi.com This phenomenon has been observed in the ZR-75-1 breast cancer cell line. researchgate.net Research in other biological systems, such as zebrafish embryos and microalgae, also confirms that Bifenox toxicity is associated with a significant, concentration-dependent increase in ROS production. unit.nonih.govnih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged cells. The influence of Bifenox on this pathway has been studied, particularly through the measurement of caspase activity, which are key effector proteins in apoptosis. nih.govjournalofoncology.org In studies using the ZR-75-1 breast cancer cell line, Bifenox did not significantly stimulate apoptosis despite causing oxidative stress. researchgate.netmdpi.com

Specifically, the activity of effector caspases 3/7 and initiator caspase 9 was evaluated. mdpi.com The results showed that Bifenox did not cause a statistically significant increase in the activity of these caspases. mdpi.com Only one tested concentration of Bifenox showed a slight, but not statistically significant, increase in caspase 9 activity. mdpi.com This lack of apoptosis induction, even in the presence of high oxidative stress, suggests that exposure to Bifenox may cause cancer cells to acquire resistance to apoptosis, a known hallmark of cancer progression. mdpi.com

Table 2: Effect of Bifenox on Caspase Activity in ZR-75-1 Cells

| Caspase | Role in Apoptosis | Observed Effect of Bifenox | Citations |

|---|---|---|---|

| Caspase 3/7 | Executioner Caspases | No statistically significant increase in activity. | mdpi.com |

| Caspase 9 | Initiator Caspase | No statistically significant increase; slight, non-significant rise at one concentration. | mdpi.com |

To quantify the extent of oxidative stress induced by Bifenox, researchers have measured several key biomarkers. researchgate.netnih.gov These include the content of sulfhydryl (SH) groups, thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation, and the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG). nih.govresearchgate.net

In ZR-75-1 cells, Bifenox exposure was correlated with changes in both SH group and TBARS content, indicating an increased level of oxidative stress and protein and lipid damage. nih.gov This state of heightened oxidative stress was linked to the observed intensification of cancer cell proliferation. nih.gov

Furthermore, Bifenox was found to have a stimulatory effect on the amount of GSH and led to a statistically significant increase in the GSH/GSSG ratio. mdpi.comnih.gov The GSH/GSSG ratio is a critical indicator of cellular redox state, and its alteration reflects a response to oxidative stress. nih.govunisi.it The increase in this ratio under Bifenox influence was associated with a higher content of SH groups. mdpi.com These findings collectively demonstrate that Bifenox significantly disrupts the oxidative homeostasis in mammalian cells. mdpi.comnih.gov

Table 3: Bifenox-Induced Changes in Oxidative Stress Markers in ZR-75-1 Cells

| Parameter | Description | Observed Effect of Bifenox | Citations |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Highly reactive chemical species containing oxygen | Significant increase in generation. | researchgate.netmdpi.com |

| SH groups (Sulfhydryl groups) | Thiol groups in proteins, sensitive to oxidation | Changes in content correlated with Bifenox exposure. | nih.gov |

| TBARS Content | Marker for lipid peroxidation | Increased content observed. | nih.gov |

| GSH/GSSG Ratio | Ratio of reduced to oxidized glutathione, a key redox indicator | Statistically significant increase. | mdpi.comnih.gov |

Influence on Apoptosis Pathways (Caspase Activity)

Interactions with Human Biological Systems

The interactions of Bifenox with human biological components are multifaceted, involving binding to transport proteins, effects on microbial communities, and activation of critical cellular receptors.

Bifenox has been shown to interact with Human Serum Albumin (HSA), the primary transport protein in human blood plasma. wikipedia.orgnih.gov Spectrofluorometric and computational analyses have confirmed the formation of a complex between Bifenox and HSA. wikipedia.orgbioone.org The binding affinity is considered moderate, with studies indicating that the process is influenced by temperature. wikipedia.orgsandiego.edu

Thermodynamic analysis of the Bifenox-HSA interaction reveals that the process is primarily driven by hydrophobic interactions. wikipedia.orgbioone.org Key thermodynamic parameters have been quantified, showing positive values for both enthalpy change (ΔH) and entropy change (ΔS), which is characteristic of such interactions. wikipedia.orgbioone.org This binding to HSA is a critical factor as it can influence the distribution and bioavailability of the compound within the body. nih.gov In silico docking studies suggest that Bifenox can bind to both subdomain IIA (site I) and subdomain IIIA (site II) of HSA, with a greater preference for site I. wikipedia.orgbioone.org

| Parameter | Value for Bifenox-HSA Interaction | Significance | Source |

| Binding Affinity (Kf) | 2.00×10³ – 1.02×10⁶ M⁻¹ | Indicates a moderate binding strength that increases with temperature. | wikipedia.org |

| Enthalpy Change (ΔH) | +304.63 kJ mol⁻¹ | A positive value suggests the process is endothermic. | wikipedia.org |

| Entropy Change (ΔS) | +1.11 kJ mol⁻¹ K⁻¹ | A positive value indicates increased disorder, characteristic of hydrophobic interactions. | wikipedia.org |

| Gibbs Free Energy (ΔG) | Negative | A negative ΔG indicates a spontaneous binding process. | sandiego.edu |

This table presents thermodynamic data for the interaction between Bifenox and Human Serum Albumin (HSA), derived from spectrofluorometric studies.

The influence of pesticides on the human gut microbiota is an area of growing scientific interest due to the microbiome's crucial role in host health, metabolism, and immunity. google.comtouro.edunih.gov While extensive studies specifically on the effect of Bifenox on the human gut microbiome are limited, research on its impact on various microorganisms provides relevant insights. nacchemical.comnih.gov

Studies have investigated the activity of Bifenox against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as the yeast Candida albicans, which are all components of the human microbiota. nacchemical.comresearchgate.net Research has shown that Bifenox can have a stimulatory effect on the viability of these microorganisms at certain concentrations. nacchemical.comnih.gov For instance, a significant stimulating effect on P. aeruginosa growth was observed, while for C. albicans, an increase in cell viability was noted after 48 and 72 hours of exposure at specific concentrations. nacchemical.com These findings suggest that Bifenox has the potential to alter the composition and function of microbial communities, although the precise consequences for the human gut ecosystem require further investigation. nih.gov

| Microorganism | Observed Effect of Bifenox | Source |

| Escherichia coli | Stimulating effect observed at a concentration of 0.1 µM after 48 hours. | nacchemical.com |

| Pseudomonas aeruginosa | Significant stimulating effect on growth. | nacchemical.com |

| Candida albicans | Significant increase in cell viability after 48 and 72 hours at various concentrations. | nacchemical.com |

This table summarizes the observed effects of Bifenox on the viability of specific microorganisms relevant to the human microbiota.

Bifenox has been identified as a ligand for the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a key role in regulating the metabolism of foreign substances (xenobiotics) and energy homeostasis. nih.govsemanticscholar.orgresearchgate.net CAR forms a heterodimer with the Retinoid X Receptor (RXR). nih.gov The activation of the CAR/RXR heterodimer is a critical event that can lead to significant metabolic disturbances. semanticscholar.orgresearchgate.net

Research using mouse models has demonstrated that Bifenox can induce combined effects on CAR activation, particularly when co-exposed with an RXR agonist like Tributyltin (TBT). nih.govsemanticscholar.org This activation of the CAR/RXR pathway has been directly linked to the development of steatosis, or fatty liver, characterized by an increased accumulation of triglycerides in the liver. nih.gov Further analysis revealed that this condition is associated with an increased expression of genes involved in lipid synthesis and import. nih.govsemanticscholar.org These findings highlight a specific molecular mechanism through which Bifenox can disrupt hepatic lipid metabolism, contributing to conditions like non-alcoholic fatty liver disease (NAFLD). nih.gov

| Biological Event | Finding Related to Bifenox | Consequence | Source |

| CAR/RXR Activation | Bifenox induces combined effects on the activation of the CAR/RXR heterodimer, especially with an RXR agonist. | Triggers downstream gene expression related to metabolism. | nih.gov, semanticscholar.org |

| Hepatic Triglycerides | Exposure involving Bifenox led to increased triglycerides. | Characterizes the onset of steatosis (fatty liver). | nih.gov, |

| Gene Expression | Increased expression of genes involved in lipid synthesis and import. | Provides the molecular basis for lipid accumulation in the liver. | nih.gov, semanticscholar.org |

| Metabolic Disruption | Observed increased cholesterol and lowered free fatty acid plasma levels in mice. | Indicates broader metabolic disorders beyond the liver. | nih.gov, |

This table outlines the key findings regarding Bifenox's role in activating the CAR/RXR nuclear receptor and the subsequent metabolic consequences observed in in vivo studies.

Effects on Human Microbiota (e.g., Gut Microbiome)

Subcellular Impact (e.g., Liver Glycogen (B147801) Phosphorylase)

The subcellular impact of Bifenox has been primarily characterized by its effect on specific enzymatic pathways. While the provided outline points to Liver Glycogen Phosphorylase, an extensive review of the available scientific literature did not yield direct evidence of Bifenox inhibiting this particular enzyme. Liver Glycogen Phosphorylase is a critical enzyme in glycogenolysis, the process of breaking down glycogen into glucose. Its activity is fundamental for maintaining blood glucose homeostasis.

However, research has consistently identified another key subcellular target for Bifenox. The primary mechanism of action for Bifenox as a herbicide is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). wikipedia.orgbioone.orgsemanticscholar.org This enzyme is crucial in the tetrapyrrole biosynthetic pathway, which leads to the synthesis of chlorophylls (B1240455) in plants and heme in mammals. bioone.org Inhibition of PPO by Bifenox leads to the accumulation of its substrate, protoporphyrin IX, in cells. semanticscholar.org This accumulation, particularly in the presence of light and oxygen, results in lipid peroxidation and subsequent cell membrane damage. wikipedia.org Studies in cultured rat hepatocytes confirmed that exposure to Bifenox resulted in a significant accumulation of protoporphyrin IX, which is consistent with the inhibition of PPO. semanticscholar.org

Herbicide Resistance Mechanisms and Management Strategies

Target-Site Resistance Mechanisms

Target-site resistance (TSR) is a common mechanism where a mutation in the gene encoding the target enzyme reduces the binding affinity of the herbicide to that enzyme. pesticidestewardship.orgwsu.edu In the case of Bifenox (B1666994), the target site is the enzyme Protoporphyrinogen (B1215707) Oxidase (PPO). nih.govmdpi.com

Mutations in the nuclear genes that encode for PPO (specifically the plastid-targeted PPO1 and the mitochondria-targeted PPO2) can confer resistance to Bifenox and other PPO-inhibiting herbicides. mdpi.comfrontiersin.org These genetic alterations are the primary cause of target-site resistance. For instance, research has identified several key mutations in the PPO2 gene of resistant weed species like Amaranthus palmeri (Palmer amaranth). frontiersin.org One notable mutation is the substitution of glycine (B1666218) to alanine (B10760859) at position 399 (G399A) in the catalytic domain of the PPO2 enzyme. frontiersin.org Another identified mutation involves the deletion of a glycine codon at position 210 (ΔG210) in the PPO2 gene of resistant waterhemp (Amaranthus tuberculatus). frontiersin.org These mutations result in a significant phenotypic outcome: the ability of the weed to survive and reproduce despite the application of PPO-inhibiting herbicides. For example, an Arabidopsis double mutant (Y426M + S305L) demonstrated cross-tolerance to a range of PPO inhibitors, including Bifenox. nih.gov

Table 1: Examples of PPO Gene Mutations Conferring Herbicide Resistance

| Mutation | Gene | Affected Species | Phenotypic Consequence |

|---|---|---|---|

| G399A (Glycine to Alanine) | PPO2 | Amaranthus palmeri | Confers broad cross-resistance to various PPO-inhibiting herbicides. frontiersin.org |

| ΔG210 (Glycine deletion) | PPO2 | Amaranthus tuberculatus | Leads to resistance against PPO inhibitors. frontiersin.org |

| Y426M + S305L (double mutant) | PPO | Arabidopsis thaliana (model plant) | Shows cross-tolerance to multiple PPO inhibitors, including Bifenox, acifluorfen, and fomesafen (B1673529). nih.gov |

The mutations within the PPO gene lead to specific biochemical changes in the enzyme that prevent the herbicide from functioning effectively. The primary consequence of these mutations is a structural change in the enzyme's catalytic domain or herbicide-binding site. nih.gov For example, the G399A mutation in A. palmeri confers resistance through steric hindrance, where the altered shape of the enzyme physically obstructs the herbicide from binding to it. frontiersin.org This reduced binding affinity means that a much higher concentration of the herbicide is required to inhibit the enzyme, rendering standard application rates ineffective.

Biochemical characterization involves analyzing the enzyme's kinetic properties. While specific kinetic data for Bifenox-resistant PPO is limited, studies on PPO enzymes in general focus on parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax). nih.govuvic.ca A resistant enzyme would be expected to show a significantly higher inhibition constant (Ki) for the herbicide compared to the wild-type (susceptible) enzyme, indicating a lower binding affinity. The catalytic efficiency (Vmax/Km) of the resistant enzyme in the presence of the herbicide would remain higher than that of the susceptible enzyme.

Table 2: Biochemical Effects of PPO Resistance Mutations

| Resistant Enzyme Property | Description | Implication for Resistance |

|---|---|---|

| Altered Binding Site | Structural modification of the enzyme due to amino acid substitution or deletion. frontiersin.org | Reduces the binding affinity of Bifenox to the PPO enzyme. researchgate.net |

| Steric Hindrance | The mutation physically blocks the herbicide from entering the binding pocket. frontiersin.org | Prevents the herbicide from inhibiting the enzyme's catalytic activity. |

| Increased Inhibition Constant (Ki) | A higher concentration of the herbicide is needed to achieve 50% inhibition. | The plant can tolerate field application rates of the herbicide. |

| Unaffected Substrate Affinity | The enzyme can still efficiently bind its natural substrate (protoporphyrinogen IX). nih.gov | The plant's essential metabolic pathways can continue to function normally. |

PPO Gene Mutations and Their Phenotypic Consequences

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. nih.govgrowiwm.org These mechanisms are often more complex than TSR and can confer resistance to multiple herbicide classes with different modes of action. researchgate.netgrowiwm.org

One of the most common NTSR mechanisms is the enhanced metabolic breakdown of the herbicide into non-toxic or less toxic compounds. pesticidestewardship.orgwsu.edu Resistant plants may have an increased ability to detoxify Bifenox before it can reach the PPO enzyme in the chloroplasts and mitochondria. This detoxification typically occurs in three phases involving different enzyme families.

Phase I involves the modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (P450s) are a key group of enzymes in this phase and have been implicated in resistance to numerous herbicides. researchgate.net In Phase II, the modified herbicide is conjugated (bound) to a sugar molecule (e.g., glucose) by glycosyltransferases or to glutathione (B108866) by glutathione S-transferases (GSTs), making it more water-soluble and less toxic. nih.gov Research on Bifenox metabolism has identified metabolites such as 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and 5-(2,4-dichlorophenyl)anthranilate, indicating that metabolic degradation is a key process in its fate within the plant. vt.edunih.gov

Another NTSR mechanism is the sequestration or compartmentation of the herbicide away from its target site. pesticidestewardship.orgfrontiersin.org Resistant plants can actively transport the herbicide into cellular compartments where it cannot cause harm, such as the vacuole, which acts as a cellular "garbage can". nih.govwsu.edu This process is often mediated by transporters located on the cell and vacuolar membranes (tonoplast). frontiersin.org By sequestering Bifenox in the vacuole or binding it to the cell wall, the plant effectively reduces the concentration of the active herbicide in the cytoplasm and chloroplasts, thus preventing it from inhibiting the PPO enzyme. pesticidestewardship.orggoogle.com While this mechanism is well-documented for other herbicides like glyphosate (B1671968) and paraquat, it is a plausible mechanism for resistance to Bifenox as well. nih.govfrontiersin.org

Enhanced Metabolism and Detoxification Pathways

Strategies for Mitigating Resistance Development

To preserve the efficacy of Bifenox and other PPO inhibitors, it is crucial to implement proactive resistance management strategies. The core principle of these strategies is to reduce the selection pressure exerted by any single herbicide or mode of action. agproud.comcottoninc.com An integrated weed management (IWM) approach that combines multiple tactics is the most effective way to delay the evolution of resistance. croplife.org.au

Key strategies include:

Herbicide Rotation and Mixtures: Avoid the repeated use of herbicides with the same site of action on the same field year after year. Rotating herbicides with different modes of action or using tank-mixtures of herbicides that are effective against the same target weeds disrupts the selection process for resistant individuals. agproud.comcroplife.org.au

Use of Full Label Rates: Applying herbicides at the recommended full rates ensures that susceptible weeds are effectively controlled, reducing the chances for partially resistant individuals to survive and reproduce. croplife.org.au

Crop Rotation: Planting different crops in successive seasons allows for the use of a wider variety of herbicides with different modes of action. hracglobal.comagproud.com It also introduces different planting times and competitive crop canopies, which can disrupt the life cycles of specific weed species. agproud.com

Cultural and Mechanical Practices: Integrating non-chemical weed control methods can significantly reduce reliance on herbicides. Practices such as tillage, cultivation, and the use of cover crops can help manage the weed seedbank and reduce weed populations. cottoninc.com

Scouting and Monitoring: Regularly scouting fields to identify weed control failures early is essential. syngenta.ca If resistance is suspected, weeds should be tested to confirm the mechanism, and management plans should be adjusted accordingly to prevent the spread of resistant seeds. syngenta.ca

By adopting a diverse and integrated approach to weed management, the selection pressure for Bifenox-resistant weeds can be minimized, extending the useful lifespan of this important agricultural tool.

Integration into Herbicide Resistance Management Programs

The evolution of herbicide-resistant weeds poses a significant threat to sustainable agriculture, necessitating the implementation of Integrated Weed Management (IWM) strategies. croplife.org.auillinois.edu A fundamental principle of IWM is the diversification of weed control methods to reduce the selection pressure exerted by any single tactic, particularly the repeated use of herbicides with the same mode of action. hracglobal.comhracglobal.com The integration of Bifenox into such programs is a key strategy for managing and delaying the development of herbicide resistance.

Bifenox's utility in resistance management stems from its specific mode of action. It is classified as a protoporphyrinogen oxidase (PPO) inhibitor (WSSA Group 14, HRAC Group E). herts.ac.ukwikipedia.org This enzyme is crucial for the synthesis of chlorophyll (B73375) and heme in plants. wikipedia.orgresearchgate.net By inhibiting PPO, Bifenox leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. wikipedia.orgnih.govmdpi.com

Effective herbicide resistance management programs emphasize the rotation of herbicide modes of action both within and between growing seasons. croplife.org.auagproud.com Incorporating Bifenox, a Group 14 herbicide, into a rotation with herbicides from different groups—such as glyphosate (Group 9), ALS inhibitors (Group 2), or synthetic auxins (Group 4)—disrupts the selection process for resistant weed biotypes. growiwm.org Relying on a single herbicide group year after year allows weeds with natural resistance to that specific mode of action to survive, reproduce, and eventually dominate the population. hracglobal.com By rotating to a different mode of action like that of Bifenox, farmers can control weeds that may have developed resistance to other commonly used herbicides. agproud.com

Furthermore, the use of tank mixtures or sequential applications of herbicides with multiple effective modes of action is a cornerstone of proactive resistance management. croplife.org.auagproud.com Applying Bifenox in combination with a herbicide from a different group can provide broader-spectrum weed control and reduce the likelihood of resistance evolving to either product, as the probability of a weed simultaneously having resistance to two distinct modes of action is significantly lower. researchgate.net This multi-pronged chemical approach, as part of a larger IWM plan that includes cultural and mechanical weed control, helps to preserve the long-term efficacy of existing herbicide technologies. illinois.eduhracglobal.com

Synergistic Effects with Other Herbicides

The efficacy of Bifenox can be significantly enhanced when used in combination with other herbicides, often resulting in a synergistic effect where the combined weed control is greater than the additive effects of the individual components. google.com This synergy broadens the spectrum of controlled weeds and can help overcome resistance to single-herbicide treatments. Research has demonstrated the synergistic potential of Bifenox in various herbicide mixtures.

Studies conducted over three seasons in Australia revealed significant synergistic effects from tank-mixing Bifenox with the synthetic auxin herbicides dicamba, MCPA, or a pre-formulated dicamba/MCPA mixture for post-emergence control of broadleaf weeds in cereals. caws.org.nz While Bifenox alone showed poor activity on several species, the mixtures provided substantially improved control of key weeds. caws.org.nz

Table 1: Synergistic Weed Control with Bifenox Mixtures in Cereals Data derived from field trials evaluating percent control of various weed species with single and mixed herbicide applications. caws.org.nz

| Herbicide Treatment | Fumitory (Fumaria spp.) | Tree Hogweed (Polygonum patulum) | Corn Gromwell (Buglossoides arvensis) |

|---|---|---|---|

| Bifenox | Low | Low | Low |

| Dicamba/MCPA | Moderate | Low-Moderate | Moderate |

| Bifenox + Dicamba/MCPA | High | High | High |

In paddy fields, research has also identified synergistic interactions. A mixture of Bifenox and bromobutamide demonstrated a synergistic effect in controlling Echinochloa crus-galli Beauv. var. oryzicola Ohwi. koreascience.kr Another study found a synergistic relationship between Bifenox and perfluidone (B1679597) for the control of several paddy weeds. koreascience.kr The highest synergy for controlling Echinochloa crus-galli was achieved with a specific ratio of the two herbicides, while a different ratio was needed to maximize synergy against Cyperus serotinus Rottb. koreascience.kr

Table 2: Synergistic Effects of Perfluidone and Bifenox on Paddy Weeds Data based on research to determine the optimal combination rates for maximum synergistic effect. koreascience.kr

| Target Weed Species | Growth Stage | Herbicide Combination for Highest Synergy |

|---|---|---|

| Echinochloa crus-galli (L.) Beauv. | - | 10 g a.i./10a Perfluidone + 24.9 g a.i./10a Bifenox |

| Cyperus serotinus Rottb. | 1.0-1.5 leaf stage | 10 g a.i./10a Perfluidone + 33.3 g a.i./10a Bifenox |

| Sagittaria pygmaea Miq. | 0.5-1.0 leaf stage | Completely controlled by the lowest combination rate |

Patented combinations also highlight the synergistic potential of Bifenox. A mixture of Bifenox and florasulam (B129761) (an ALS inhibitor) has been shown to provide effective control of undesired vegetation. epo.org Similarly, a composition containing Bifenox and phenoxaprop-ethyl was developed to create a broad-spectrum herbicide that synergistically controls both monocotyledonous and dicotyledonous weeds. google.com These synergistic mixtures are a valuable tool in resistance management programs, as they provide multiple modes of action against target weeds. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Molecular Determinants of PPO Inhibitory Activity